2,4,7-Trichloro-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Benzothiazole and its derivatives have shown a wide range of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

- They play a very important role in medicinal chemistry or synthesis of new drugs because most drug molecules possess therapeutic activity due to the heterocyclic scaffold .

Pharmaceutical Chemistry

Synthetic Organic Chemistry

- Benzothiazole and its derivatives have shown a wide range of biological activities such as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc .

- They are also used as electrophosphorescent emitter in OLEDs .

Biomedical Applications

Synthesis of Novel Compounds

- Benzothiazole derivatives have shown potential as antibacterial agents . They have been found to inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

- For example, certain compounds were found to be active (MIC = 0.09–0.18 mg/ml) against Pseudomonas aeruginosa, and Escherichia coli, showing comparable activity to standard drugs streptomycin (MIC = 0.05–0.1 mg/ml) and ampicillin (MIC = 0.2 mg/ml) .

Antibacterial Applications

Synthesis of Fluoro-Benzothiazole Derivatives

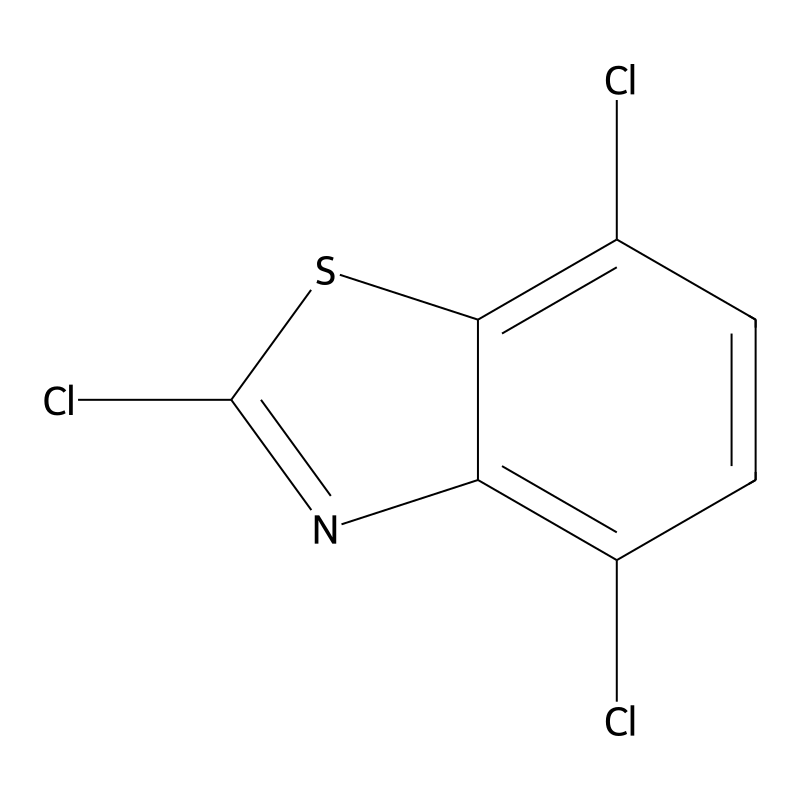

2,4,7-Trichloro-1,3-benzothiazole is a synthetic organic compound with the molecular formula C₇H₂Cl₃N₁S. It features a benzothiazole core substituted with three chlorine atoms at the 2, 4, and 7 positions. This compound is recognized for its distinctive chemical structure that combines a benzene ring with a thiazole moiety, contributing to its reactivity and biological activity. Its chemical structure can be represented as follows:

- Chemical Formula: C₇H₂Cl₃N₁S

- IUPAC Name: 2,4,7-Trichloro-1,3-benzothiazole

This compound is primarily used in various industrial applications, particularly in the synthesis of other chemical derivatives.

- No information available regarding the mechanism of action of this compound.

- Due to the lack of research, no data exists on the safety or hazards associated with 2,4,7-Trichloro-1,3-benzothiazole. It's important to treat any unknown compound with caution and assume potential hazards until proper testing is conducted.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocycles.

- Dechlorination: Under certain conditions, the chlorine atoms can be removed to yield less chlorinated benzothiazole derivatives .

This compound exhibits notable biological activities. It has been shown to interact with various biomolecules such as enzymes and proteins. Some studies suggest that it may possess antimicrobial properties and could inhibit certain biological pathways, which makes it a candidate for further pharmacological research .

The synthesis of 2,4,7-trichloro-1,3-benzothiazole typically involves:

- Chlorination of Benzothiazole: Benzothiazole can be chlorinated using chlorine gas or chlorinating agents in the presence of a solvent. This method allows for selective substitution at specific positions on the benzothiazole ring.

- Cyclization Reactions: Various synthetic routes also include cyclization reactions involving thioketones and aromatic aldehydes under acidic or basic conditions .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Interaction studies have revealed that 2,4,7-trichloro-1,3-benzothiazole interacts with various enzymes and proteins. These interactions may lead to inhibition or activation of specific biochemical pathways. Such studies are crucial for understanding its potential therapeutic applications and toxicity profiles .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2,4,7-trichloro-1,3-benzothiazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzothiazole | Simple benzothiazole | Lacks chlorine substituents; lower reactivity |

| 2-Chlorobenzothiazole | Chlorinated derivative | Only one chlorine; less potent biological activity |

| 2-Aminobenzothiazole | Amino derivative | Contains an amino group; different reactivity profile |

| 5-Chloro-1,3-benzothiazole | Chlorinated derivative | Chlorine at position 5; distinct biological properties |

Uniqueness of 2,4,7-Trichloro-1,3-benzothiazole:

The presence of three chlorine atoms at specific positions gives this compound unique reactivity and biological activity compared to its analogs. This structural feature enhances its potential applications in agriculture and pharmaceuticals while also influencing its interaction with biomolecules.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₇H₂Cl₃NS | Experimental [1] [2] |

| Molecular Weight | 238.5 g/mol | Calculated [1] [2] |

| Physical State | Solid | Experimental [1] [3] |

| Boiling Point | 318.7 ± 22.0°C | Predicted [6] |

| Density | 1.678 ± 0.06 g/cm³ | Predicted [6] |

| LogP | 4.26 | Calculated [1] |

| Polar Surface Area | 41.13 Ų | Calculated [1] [7] |

| Exact Mass | 236.897 | Calculated [7] |